BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, MS) for
Banksialactone A characterization.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Banksialactone A

Cat. No.: B10820750

Characterization of Banksialactone A: A
Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the
characterization of Banksialactone A, a major metabolite isolated from the Australian fungus
Aspergillus banksianus. The structural elucidation of this isochromanone was primarily
achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
(MS). This document summarizes the key spectroscopic data and experimental protocols from
the definitive study by Chaudhary et al. (2018).

Spectroscopic Data

The structural confirmation of Banksialactone A was based on extensive 1D and 2D NMR
experiments, including *H, 13C, COSY, HSQC, and HMBC, in conjunction with high-resolution
mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The H and 3C NMR spectroscopic data for Banksialactone A, recorded in CDCIs at 600 MHz
and 150 MHz respectively, are presented in Table 1. These data are crucial for the assignment
of the chemical structure.
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Table 1. *H and 33C NMR Data for Banksialactone A in CDCIs

Position oC (ppm), type OH (ppm), mulit. (J in Hz)
1 1695, C

3 77.2, CH 4,62, m

4 33.6, CH:2 2.85, dd (16.5, 3.5)

2.78, dd (16.5, 11.5)

4a 137.9,C
5 115.3, CH 6.78, d (8.0)
6 136.2, CH 7.30, 1 (8.0)
7 117.8, CH 6.85, d (8.0)
8 161.4, C

8a 100.2, C

9 20.6, CHs 2.38,'s

10 6.8, CHs 1.52, d (6.5)
8-OH 11.18, s

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to
determine the molecular formula of Banksialactone A.

Table 2. Mass Spectrometry Data for Banksialactone A

lon Calculated m/z Found m/z Molecular Formula

[M+ H]* 221.0808 221.0807 C12H1304

Experimental Protocols
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The following section details the methodologies used for the acquisition of the spectroscopic
data.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance Ill 600 MHz spectrometer equipped with a 5
mm CPTCI cryoprobe. The sample was dissolved in deuterated chloroform (CDCls). Chemical
shifts (d) are reported in parts per million (ppm) and were referenced to the residual solvent
signals (dH 7.26 and dC 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard
Bruker pulse sequences were utilized for 1D and 2D NMR experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Bruker Solarix 2XR Fourier transform ion cyclotron
resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization source.
The analysis was performed in positive ion mode.

Structural Elucidation Workflow

The structural elucidation of Banksialactone A involved a logical workflow starting from the
determination of the molecular formula, followed by the detailed analysis of NMR data to piece
together the molecular structure. The key correlations from 2D NMR experiments were
instrumental in this process.

HR-ESI-MS Molecular Formula
(C12H1204)

Banksialactone A
Structure
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Caption: Workflow for the structure elucidation of Banksialactone A.

Key NMR Correlations
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The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly informative
in establishing the connectivity of the molecular fragments. The following diagram illustrates
some of the key HMBC correlations observed for Banksialactone A.

Key HMBC Correlations
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 To cite this document: BenchChem. [Spectroscopic data (NMR, MS) for Banksialactone A
characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-
banksialactone-a-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b10820750?utm_src=pdf-body
https://www.benchchem.com/product/b10820750?utm_src=pdf-body-img
https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-banksialactone-a-characterization
https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-banksialactone-a-characterization
https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-banksialactone-a-characterization
https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-banksialactone-a-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10820750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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